Molecular Topology and Heteroatom Composition vs. All-Carbon Analog
The target compound replaces a methylene group of the all-carbon six-membered ring in 2-azaspiro[4.5]decane-4-carboxylic acid with an oxygen atom, resulting in a molecular formula of C₉H₁₅NO₃ versus C₁₀H₁₇NO₂ for the comparator . This substitution reduces the molecular weight by approximately 2 g/mol but, more importantly, introduces an additional hydrogen-bond acceptor and removes two hydrophobic carbon atoms, providing a differentiated physicochemical starting point for analogue design .
| Evidence Dimension | Molecular formula and heteroatom count |
|---|---|
| Target Compound Data | C₉H₁₅NO₃; MW 185.22 g/mol; 1 H-bond donor, 4 H-bond acceptors (computed from SMILES O=C(O)C1CNCC12CCCOC2) |
| Comparator Or Baseline | (4S)-2-Azaspiro[4.5]decane-4-carboxylic acid, C₁₀H₁₇NO₂; MW 183.25 g/mol; 1 H-bond donor, 3 H-bond acceptors |
| Quantified Difference | ΔMW = +1.97 g/mol; net replacement of one -CH₂- group with -O-; one additional H-bond acceptor in target |
| Conditions | Calculated molecular descriptors based on published structural data |
Why This Matters
The additional hydrogen-bond acceptor and altered carbon count can shift logD and solubility profiles, making the target a preferred choice for projects where reduced lipophilicity or enhanced aqueous solubility is desired in early fragment or lead optimization.
